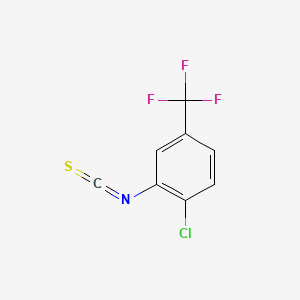

2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

Description

Properties

IUPAC Name |

1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTMKXDMVYHDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177746 | |

| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-49-3 | |

| Record name | 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23165-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a reactive isothiocyanate (-N=C=S) handle and a strategically placed chloro-substituent, the resulting scaffold, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate , emerges as a highly valuable and versatile building block.

This guide provides researchers, chemists, and drug development professionals with an in-depth, field-proven perspective on the synthesis, purification, and comprehensive characterization of this key intermediate. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, ensuring a robust and reproducible approach grounded in established chemical principles.

I. Synthesis: A Reliable Pathway from Amine to Isothiocyanate

The conversion of an aromatic amine to an isothiocyanate is a fundamental transformation in organic synthesis. While classical methods employing the highly toxic thiophosgene exist, contemporary approaches prioritize safety and efficiency.[3][4] The most robust and widely adopted strategy for electron-deficient anilines, such as the precursor to our target compound, involves a two-step, one-pot reaction via a dithiocarbamate intermediate.[4][5] This method obviates the need for hazardous reagents while consistently delivering high yields.

The synthetic precursor for this process is 2-Chloro-5-(trifluoromethyl)aniline .[6][7]

Causality of the Chosen Synthetic Route

The selected pathway proceeds through two key stages:

-

Nucleophilic Attack: The starting aniline, 2-Chloro-5-(trifluoromethyl)aniline, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). The presence of a base is critical to deprotonate the nitrogen atom of the resulting dithiocarbamic acid, forming a stable dithiocarbamate salt.[4][5] For electron-deficient anilines, the choice of solvent and base is decisive for driving this step to completion.[5]

-

Desulfurization/Elimination: The intermediate salt is then treated with a desulfurylating agent. This reagent facilitates the elimination of the second sulfur atom and the formation of the thermodynamically stable isothiocyanate N=C=S bond. Reagents like tosyl chloride or cyanuric chloride are highly effective for this transformation.[5][8]

Synthetic Workflow Diagram

Caption: One-pot synthesis via a dithiocarbamate intermediate.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-Chloro-5-(trifluoromethyl)aniline.

Materials:

-

2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv)[6]

-

Carbon Disulfide (CS₂) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Cyanuric Chloride (Trichlorotriazine, TCT) (0.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv) and potassium carbonate (2.0 equiv) to a mixture of water and CH₂Cl₂ (1:1 ratio).

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.2 equiv) dropwise to the stirring mixture over 20-30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 3-5 hours, or until reaction completion is confirmed by TLC or GC-MS analysis. The formation of the dithiocarbamate salt intermediate occurs during this step.

-

Once the initial reaction is complete, cool the mixture back down to 0 °C.

-

In a separate beaker, dissolve cyanuric chloride (0.5 equiv) in a minimal amount of CH₂Cl₂.

-

Add the cyanuric chloride solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isothiocyanate as a pale yellow liquid.[9][10]

II. Characterization: A Multi-faceted Approach to Structural Verification

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of data.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃NS | [9][11] |

| Molecular Weight | 237.63 g/mol | [11][12] |

| Appearance | Pale yellow liquid/solid | [9][10] |

| Boiling Point | 239 °C (lit.) | [9][13][14] |

| Density | 1.447 g/mL at 25 °C (lit.) | [9][13][14] |

| Refractive Index (n²⁰/D) | 1.57 (lit.) | [9][13][14] |

Spectroscopic and Chromatographic Characterization Workflow

Caption: Comprehensive characterization using multiple techniques.

Detailed Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: A thin film of the purified liquid is placed between two NaCl or KBr plates and analyzed.

-

Expected Data: The FT-IR spectrum provides definitive evidence of the key functional group. The most characteristic signal is a very strong, sharp absorption band corresponding to the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[15][16][17] Other expected peaks include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), strong C-F stretching bands (~1100-1350 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS) and analyzed using a high-field NMR spectrometer to obtain ¹H, ¹³C, and ¹⁹F spectra.[18]

-

Expected Data:

-

¹H NMR: The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals corresponding to the three protons on the phenyl ring. The specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be consistent with the 1,2,4-substitution pattern.

-

¹³C NMR: Approximately 8 signals are expected. This includes the characteristic carbon of the isothiocyanate group (δ ~130-140 ppm), six aromatic carbons (some of which will be quaternary and show splitting due to coupling with fluorine), and the carbon of the trifluoromethyl group (a quartet, δ ~120-125 ppm, with a large ¹JCF coupling constant).

-

¹⁹F NMR: A single, strong singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[19] Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

3. Mass Spectrometry (MS)

-

Protocol: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Expected Data: The mass spectrum is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks will be observed for the molecular ion. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), this cluster will feature two main peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an intensity ratio of approximately 3:1.[20] This pattern is a definitive indicator of a monochlorinated compound.

-

Fragmentation: Common fragmentation patterns for trifluoromethyl-containing aromatic compounds include the loss of a fluorine atom or the entire -CF₃ group.[21][22] The fragmentation will also be influenced by the chlorine atom.[23]

-

III. Safety, Handling, and Storage

Hazard Profile:

-

This compound: This compound is classified as corrosive and toxic. It causes severe skin burns and eye damage.[10][11][24] It is also harmful if swallowed or inhaled.[11] The compound has a strong, unpleasant odor (stench).[9]

-

Reagents: Carbon disulfide is highly flammable and toxic. 2-Chloro-5-(trifluoromethyl)aniline is toxic. Cyanuric chloride is corrosive.

Personal Protective Equipment (PPE):

-

Always work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[12][13]

Storage:

-

Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.[9]

IV. Conclusion

This compound is a valuable synthetic intermediate whose utility is rooted in its unique combination of functional groups. The synthetic protocol detailed herein, based on the dithiocarbamate pathway, represents a safe, reliable, and scalable method for its preparation. By coupling this robust synthesis with a comprehensive characterization strategy employing FT-IR, multi-nuclear NMR, and mass spectrometry, researchers can ensure the production of high-purity material, thereby validating its use in subsequent stages of drug discovery and development. This integrated approach of informed synthesis and rigorous validation is fundamental to advancing chemical and pharmaceutical research.

References

- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.

- Organic Chemistry Portal.

-

Akram, M., Raja, R., & Siddiqui, H. L. (2018). Synthesis of Isothiocyanates: An Update. ACS Omega, 3(8), 9233–9249. [Link]

- ResearchGate.

-

Li, G., & Zheng, Z. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 10, 2589–2595. [Link]

-

Xagorari, M., et al. (2023). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 28(14), 5368. [Link]

-

ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]

-

Pascual, C. B., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Chemistry, 405, 134939. [Link]

-

Nakamoto, K. (1956). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 24(2), 450-451. [Link]

-

PubChem. This compound. [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Scientific Laboratory Supplies. This compound, 98%. [Link]

-

MySkinRecipes. This compound. [Link]

-

Supporting Information. NMR spectra were obtained on a 400 MHz spectrometer. [Link]

-

Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Kocięcka, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

da Silva, A. F. M., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(11), 1431-1452. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]

-

MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. scbt.com [scbt.com]

- 7. 2-Chloro-5-(trifluoromethyl)aniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. This compound CAS#: 23165-49-3 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-氯-5-(三氟甲基)异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-氯-5-(三氟甲基)异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemicalpapers.com [chemicalpapers.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 22. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

Physical and chemical properties of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. Its purpose is to provide an in-depth understanding of the compound's core properties, reactivity, and application, grounded in established scientific principles and experimental validation.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The molecule's utility is derived from its distinct structural features: a reactive isothiocyanate group, an electron-deficient aromatic ring substituted with a chlorine atom, and a trifluoromethyl (CF3) group.

The isothiocyanate (-N=C=S) moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[1] This reactivity is fundamental to its role in building complex molecular architectures. Concurrently, the trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[2][3][4] This guide will elucidate the physicochemical properties, reactivity, and handling protocols for this key synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 23165-49-3 | [5][6][7] |

| Molecular Formula | C₈H₃ClF₃NS | [5][6][8] |

| Molecular Weight | 237.63 g/mol | [5][7][8] |

| Appearance | Pale yellow or pink liquid | [9] |

| Boiling Point | 239 °C (at 760 mmHg); 126-127 °C (at 35 mmHg) | [5][9] |

| Density | 1.447 - 1.450 g/mL at 25 °C | [5][9] |

| Refractive Index (n²⁰/D) | 1.57 | [9] |

| Flash Point | >110 °C (>230 °F) | [9][10] |

| Enthalpy of Vaporization | 45.053 kJ/mol at 512.15 K | [9][11] |

| Odor | Pungent, Stench | [9] |

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the compound. The Infrared (IR) spectrum prominently displays a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically found in the 2000-2200 cm⁻¹ region.[12] ¹H and ¹³C NMR spectroscopy would further confirm the substitution pattern on the aromatic ring, while ¹⁹F NMR would show a singlet corresponding to the -CF₃ group.

Chemical Structure and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups.

Caption: General reaction scheme for the synthesis of thiourea derivatives.

The trifluoromethyl group is particularly valued in medicinal chemistry. Its inclusion can block sites of metabolism, increase membrane permeability, and enhance binding interactions with target proteins, often leading to improved drug efficacy and a more desirable pharmacokinetic profile. [3]

Key Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and achieving high yields.

Proposed Synthesis from 2-Chloro-5-(trifluoromethyl)aniline

This protocol is adapted from established methods for converting anilines to isothiocyanates. [13][14]The core of this transformation is the reaction of the starting amine with a thiocarbonyl source, followed by decomposition of the resulting dithiocarbamate salt intermediate.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Formation of the Dithiocarbamate Salt:

-

To a flask equipped with a mechanical stirrer and cooled in an ice bath (0-10 °C), add the starting material, 2-chloro-5-(trifluoromethyl)aniline (1 equivalent).

-

Add an aqueous solution of a base, such as ammonia or potassium carbonate (2 equivalents). [13][14] * Slowly add carbon disulfide (CS₂, 2.5 equivalents) to the stirred mixture while maintaining the low temperature. The loss of ammonia should be minimized by using a well-sealed flask. [13] * Stir vigorously for 2-4 hours. The formation of the ammonium dithiocarbamate salt may be observed as a precipitate.

-

-

Decomposition to Isothiocyanate:

-

Transfer the entire mixture to a larger flask suitable for distillation.

-

While stirring, add a solution of a decomposition agent, such as lead nitrate (1.2 equivalents) in water. [13]This will cause the formation of lead sulfide as a heavy black precipitate.

-

Self-Validation: The formation of the black precipitate is a key visual indicator that the reaction is proceeding as expected.

-

-

Isolation and Purification:

-

Set up the apparatus for steam distillation. Distill the mixture until no more oily product is observed in the distillate. [13] * Collect the distillate. The desired product will separate as a denser, oily layer.

-

Separate the organic layer, dry it over an anhydrous agent (e.g., CaCl₂ or MgSO₄), and perform vacuum distillation to obtain the pure product. [5][13]Collect the fraction boiling at 126-127 °C under 35 mmHg vacuum. [5]

-

Mandatory Safety and Handling Protocol

This compound is classified as corrosive and toxic and must be handled with extreme care in a well-ventilated chemical fume hood. [5][8]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. [5]Recommended storage temperature is below 8°C. [5] * Avoid contact with skin, eyes, and clothing. [16]This compound is a lachrymator (causes tears). [16][17] * Do not eat, drink, or smoke in the laboratory area. [16]

-

-

Spill and Exposure Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. [5][16] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [5][16] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [16]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for the reliable construction of thiourea-containing molecules. The strategic placement of the chloro and trifluoromethyl substituents further enhances its profile by modulating electronic properties and imparting desirable characteristics to the final products. By adhering to the stringent handling protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this powerful building block to drive innovation in drug discovery and beyond.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-trifluoromethylphenyl isothiocyanate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. lookchem.com [lookchem.com]

- 7. This compound - [sigmaaldrich.com]

- 8. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 23165-49-3 [amp.chemicalbook.com]

- 10. This compound 98 23165-49-3 [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 2-Chloro-5-trifluoromethylphenyl isothiocyanate [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: Properties, Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, a key organic building block utilized in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, the rationale for its use in molecular design, detailed supplier information, and a representative protocol for its application in synthesis.

Core Compound Identification and Properties

This compound is a substituted aromatic isothiocyanate. Its structure is characterized by a benzene ring functionalized with a chloro group, a trifluoromethyl group, and the highly reactive isothiocyanate moiety.

CAS Number : 23165-49-3[1]

Molecular Formula : C₈H₃ClF₃NS[1]

Molecular Weight : 237.63 g/mol [1][2]

The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives.

Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| Appearance | Pale yellow or pink liquid/solid | [3] |

| Boiling Point | 239 °C (lit.) | [2][3] |

| 126-127 °C at 35 mmHg | [4] | |

| Density | 1.447 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.57 (lit.) | [2][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |

The Scientist's Rationale: Why Use This Reagent?

The selection of a building block in organic synthesis is a critical decision driven by the desired properties of the final compound. This compound is not just another reactive chemical; its specific substituents are chosen to impart advantageous characteristics, particularly in the context of drug discovery.

The Role of the Isothiocyanate Group (-N=C=S)

The isothiocyanate functional group is a powerful electrophile. Its carbon atom is highly susceptible to nucleophilic attack, most notably by primary and secondary amines. This reaction is a robust and efficient method for forming N,N'-substituted thiourea linkages.[5] Thioureas are not only stable final products but also serve as versatile intermediates for synthesizing a wide array of biologically significant heterocyclic compounds.[6]

The Trifluoromethyl (-CF₃) Advantage

The inclusion of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[7] This group is often used as a bioisostere for a methyl or chloro group to fine-tune a molecule's properties.[8] Its key contributions include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by enzymes in the body. This can increase the half-life of a drug, potentially leading to less frequent dosing.[9][10]

-

Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[9][10] This can improve its ability to cross cell membranes, enhancing bioavailability and absorption.[9]

-

Modulated Electronic Properties : As a strong electron-withdrawing group, the -CF₃ moiety can alter the acidity or basicity of nearby functional groups and influence how the molecule binds to its biological target, often increasing binding affinity and potency.[8][9]

By incorporating this compound, a medicinal chemist can seamlessly introduce this high-value functional group into a target scaffold.

Synthesis Applications & Reaction Workflow

The primary application of this reagent is in the synthesis of thiourea derivatives. The general reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group.

General Reaction Scheme: Thiourea Formation

Caption: Nucleophilic addition of a primary amine to the isothiocyanate.

This straightforward reaction provides a reliable pathway to generate diverse molecular scaffolds for screening in drug discovery programs.[5]

Experimental Protocol: Synthesis of a Representative Thiourea Derivative

The following is a generalized, self-validating protocol for the synthesis of an N-Aryl-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiourea derivative. Researchers should optimize solvent, temperature, and reaction time based on the specific amine used.

Objective: To synthesize a thiourea derivative via the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., Aniline derivative) (1.0 - 1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate and developing system (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the selected primary amine (1.1 equivalents).

-

Solvent Addition : Dissolve the amine in a suitable volume of anhydrous dichloromethane. Stir the solution at room temperature.

-

Reagent Addition : In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

-

Reaction Monitoring : The reaction can be monitored by TLC. A common approach is to spot the starting amine, the isothiocyanate, and the reaction mixture on the same plate. The consumption of starting materials and the appearance of a new, typically less polar, product spot indicates reaction progress. The reaction is often refluxed for several hours to ensure completion.[11]

-

Work-up :

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, this may be the desired product. It can be collected by vacuum filtration and washed with cold solvent (e.g., DCM or hexane).

-

If no precipitate forms, the solvent can be removed under reduced pressure (rotary evaporation).

-

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization : The identity and purity of the final thiourea product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Supplier and Procurement Information

This compound is classified as an organic building block and is available from several major chemical suppliers.[3] When purchasing, always request the Safety Data Sheet (SDS) and Certificate of Analysis (CoA).

| Supplier | Purity/Grade | Availability |

| Sigma-Aldrich (Merck) | 98% | In Stock |

| Matrix Scientific | Standard Grade | In Stock |

| Amerigo Scientific | 98% | In Stock |

| MySkinRecipes | 98% | 10-20 days |

| Oakwood Products, Inc. | 98% | In Stock |

Note: Availability and purity are subject to change. Please verify with the supplier directly.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification : Acute Toxicity (Oral, Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).[2]

-

GHS Pictograms : Skull and Crossbones (GHS06).[2]

-

Signal Word : Danger.[2]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Use a suitable respirator if ventilation is inadequate.[2][4]

-

Storage : Keep cool, in a dry place, and in a tightly sealed container.[4] Recommended storage temperature is at or below 8°C.[4]

Always consult the material's specific Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a valuable and highly functionalized reagent for synthetic chemists. Its utility is defined by the reliable reactivity of the isothiocyanate group and the advantageous physicochemical properties imparted by the trifluoromethyl substituent. This unique combination makes it a strategic building block for creating novel thiourea derivatives and complex heterocyclic systems, particularly in the fields of medicinal chemistry and agrochemical research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]

-

Gazzetta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Gazzetta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available from: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Trifluoromethyl)phenyl Isothiocyanate in Modern Drug Discovery. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available from: [Link]

-

Çam, D. (2022). The synthetic route of thiourea derivatives. ResearchGate. Available from: [Link]

-

Kaur, M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Available from: [Link]

Sources

- 1. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 23165-49-3 [sigmaaldrich.com]

- 3. This compound CAS#: 23165-49-3 [amp.chemicalbook.com]

- 4. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

Spectroscopic data (NMR, IR, MS) of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

This document provides a comprehensive analysis of the spectroscopic data for this compound, a key organic building block utilized in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound. We will move beyond simple data reporting to explain the causality behind the spectral features, ensuring a thorough and practical understanding grounded in established scientific principles.

Introduction and Molecular Profile

This compound (CAS No. 23165-49-3) is a substituted aromatic compound featuring three distinct functional groups: a chloro group, a trifluoromethyl group, and an isothiocyanate group.[1] This unique combination of electron-withdrawing substituents makes it a valuable reagent for creating complex molecular architectures. Accurate structural confirmation is paramount before its use in any synthetic protocol, and a multi-technique spectroscopic approach is the gold standard for this validation.

This guide details the expected outcomes and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this specific molecule.

Chemical Structure and Properties

The structural and physical properties of the compound are fundamental to understanding its spectroscopic behavior.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 23165-49-3 | [1] |

| Molecular Formula | C₈H₃ClF₃NS | [1] |

| Molecular Weight | 237.63 g/mol | |

| Monoisotopic Mass | 236.9626825 Da | [1] |

| Appearance | Pale yellow liquid or solid | [2] |

| Boiling Point | 239 °C (lit.) | |

| Density | 1.447 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.57 (lit.) | |

Spectroscopic Analysis Workflow

A standardized workflow ensures reproducibility and accuracy in the structural elucidation process. The choice to proceed from IR to NMR and then MS is deliberate; IR confirms the presence of key functional groups, NMR resolves the detailed atomic connectivity and stereochemistry, and MS validates the overall molecular weight and elemental composition.

Caption: Standardized workflow for spectroscopic structural validation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are unique to specific functional groups, making IR an excellent tool for qualitative functional group identification.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's diamond ATR crystal is clean by wiping it with isopropanol and performing a background scan.[1]

-

Sample Application: Apply a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Trustworthiness: This ATR method is chosen for its speed, minimal sample preparation, and suitability for both liquids and solids. A background scan is critical to subtract atmospheric H₂O and CO₂ signals, ensuring the resulting spectrum is solely from the analyte.

Data Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2200-2000 | Strong, Broad | Asymmetric Stretch | -N=C=S (Isothiocyanate) |

| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1320-1300 | Strong | Symmetric Stretch | C-F (of CF₃) |

| 1180-1100 | Strong | Asymmetric Stretch | C-F (of CF₃) |

| 850-750 | Strong | C-H Bending | Aromatic (out-of-plane) |

| 750-700 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |

The most prominent and diagnostic feature is the intense, broad absorption band for the isothiocyanate (-N=C=S) group, expected between 2200 and 2000 cm⁻¹.[3] The presence of multiple strong bands in the 1320-1100 cm⁻¹ region is characteristic of the trifluoromethyl (CF₃) group's C-F stretching vibrations. The C-Cl stretch appears at a lower frequency, typically around 750-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Expertise & Experience: CDCl₃ is the solvent of choice for its ability to dissolve a wide range of organic compounds and its single, unobtrusive residual peak. A higher field magnet (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

Predicted ¹H NMR Data Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.65 | d | ~2.0 | H-6 |

| ~7.55 | dd | ~8.4, 2.0 | H-4 |

| ~7.45 | d | ~8.4 | H-3 |

-

H-6: This proton is ortho to the chloro group and meta to the CF₃ group. It is expected to appear as a doublet (d) due to coupling with H-4, with a small meta coupling constant (⁴J ≈ 2.0 Hz).

-

H-4: This proton is ortho to the CF₃ group and meta to the chloro group. It will be split by both H-3 (ortho coupling, ³J ≈ 8.4 Hz) and H-6 (meta coupling, ⁴J ≈ 2.0 Hz), resulting in a doublet of doublets (dd).

-

H-3: This proton is ortho to the isothiocyanate group and ortho to H-4. It will appear as a doublet (d) due to the large ortho coupling with H-4 (³J ≈ 8.4 Hz).

The electron-withdrawing nature of all three substituents (Cl, CF₃, NCS) will shift all proton signals downfield compared to unsubstituted benzene (7.34 ppm).

Predicted ¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Description |

|---|---|

| ~145-155 | Isothiocyanate carbon (-N=C =S) |

| ~135-140 | C-Cl (C-2) |

| ~132-135 | C-NCS (C-1) |

| ~130-132 | Aromatic CH (quartet due to C-F coupling) |

| ~125-130 | Aromatic CH |

| ~120-125 | C-CF₃ (quartet, ¹JCF ≈ 272 Hz) |

| ~120-125 | Aromatic CH (quartet due to C-F coupling) |

| ~118-123 | Trifluoromethyl carbon (C F₃, quartet, ¹JCF ≈ 272 Hz) |

The carbons attached to or near the trifluoromethyl group will appear as quartets due to coupling with the three fluorine atoms. The isothiocyanate carbon is typically found significantly downfield.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is the definitive technique for determining molecular weight and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet into the ion source.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Authoritative Grounding: A high-resolution mass spectrometer (HRMS) is essential for determining the exact mass to four decimal places, which allows for the unambiguous confirmation of the molecular formula, C₈H₃ClF₃NS.[1]

Data Interpretation

The mass spectrum will provide two crucial pieces of information: the molecular weight and the presence of chlorine.

Table 5: Predicted Mass Spectrometry Data

| m/z | Identity | Comments |

|---|---|---|

| 237 | [M]⁺ | Molecular ion peak (with ³⁵Cl) |

| 239 | [M+2]⁺ | Isotope peak (with ³⁷Cl) |

| 202 | [M-Cl]⁺ | Loss of chlorine |

| 174 | [M-CF₃]⁺ | Loss of trifluoromethyl group |

-

Molecular Ion Cluster: The most critical feature is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit two peaks for the molecular ion: [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239, with a characteristic intensity ratio of approximately 3:1.[4] This pattern is definitive proof of the presence of one chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom (M-35) to give a fragment at m/z 202, or the loss of the trifluoromethyl radical (M-69) to give a fragment at m/z 168.

Conclusion

The collective application of IR, NMR, and MS provides a self-validating system for the comprehensive characterization of this compound. IR spectroscopy confirms the presence of the critical isothiocyanate, C-F, and C-Cl functional groups. NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision, with the chlorine isotope pattern serving as a final, unambiguous confirmation. This rigorous, multi-faceted approach ensures the identity, purity, and structural integrity of the compound, providing researchers with the confidence needed for its application in further scientific endeavors.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. General Experimental Procedures.[Link]

-

PubChemLite. this compound (C8H3ClF3NS).[Link]

-

NIST. 2-Chloro-5-trifluoromethylphenyl isothiocyanate. NIST Chemistry WebBook. [Link]

Sources

The Isothiocyanate Group in Substituted Phenyl Rings: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiocyanate (-N=C=S) functional group, particularly when attached to a substituted phenyl ring, is a cornerstone of chemical biology and drug development. Its unique electrophilic nature allows for covalent bond formation with a variety of biological nucleophiles, a property exploited in applications ranging from protein sequencing to the design of targeted therapeutics. This guide provides an in-depth exploration of the reactivity profile of aryl isothiocyanates. We will delve into the fundamental reaction mechanisms, dissect the profound influence of electronic and steric effects of phenyl ring substituents, and present detailed experimental protocols for characterizing and harnessing this reactivity. By synthesizing mechanistic understanding with practical application, this document aims to equip researchers with the knowledge to rationally design and implement strategies involving this versatile functional group.

The Isothiocyanate Moiety: An Electrophilic Hub

The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes the isothiocyanate carbon a prime target for nucleophilic attack by biologically relevant functional groups such as amines and thiols.[1]

The general mechanism involves the nucleophilic addition to the central carbon, forming a transient intermediate which then rearranges to a stable adduct.[1] The nature of the nucleophile dictates the final product: primary and secondary amines yield substituted thioureas, while thiols form dithiocarbamates.[1][2]

The Influence of Phenyl Ring Substituents on Reactivity

The electronic landscape of the phenyl ring plays a pivotal role in modulating the reactivity of the attached isothiocyanate group. The presence of electron-withdrawing or electron-donating substituents can either enhance or diminish the electrophilicity of the isothiocyanate carbon, thereby influencing the rate of nucleophilic attack.

Electronic Effects: A Tug-of-War for Electron Density

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups decrease the electron density of the phenyl ring. This inductive and/or resonance effect is transmitted to the isothiocyanate group, further polarizing the N=C=S moiety and increasing the electrophilicity of the central carbon. Consequently, phenyl isothiocyanates bearing EWGs generally exhibit enhanced reactivity towards nucleophiles. For instance, the kinetics of aminolysis of p-nitrophenyl isothiocyanate have been studied, demonstrating its reaction with various amines.[3]

-

Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the phenyl ring through inductive and/or resonance effects. This increased electron density is relayed to the isothiocyanate group, which in turn reduces the electrophilicity of the central carbon, leading to a decrease in reactivity towards nucleophiles.

The interplay of these electronic effects allows for the fine-tuning of the isothiocyanate's reactivity for specific applications. For example, in the design of covalent inhibitors, a moderately reactive isothiocyanate might be desired to achieve selective targeting with minimal off-target effects.

Steric Hindrance: The Physical Barrier to Reaction

Beyond electronic effects, the steric environment around the isothiocyanate group can significantly impact its accessibility to nucleophiles. Bulky substituents, particularly in the ortho positions of the phenyl ring, can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance can be a critical factor in both synthetic chemistry and biological systems where the isothiocyanate may need to access a sterically constrained binding pocket.

Key Reactions and Mechanisms

The versatility of the isothiocyanate group is evident in its reactions with a range of nucleophiles. Understanding these reactions is fundamental to its application in various scientific disciplines.

Reaction with Amines: The Path to Thioureas

The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely utilized method for the synthesis of substituted thioureas.[4] This reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[5] This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable thiourea product.[5] This reaction is a cornerstone in the synthesis of diverse heterocyclic compounds and has significant applications in medicinal chemistry.[5][6]

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.

A classic example of this reactivity is the Edman degradation , a method for sequencing amino acids in a peptide.[7] In this process, phenyl isothiocyanate (PITC) reacts with the N-terminal amino group of a peptide under mildly alkaline conditions.[7][8] The resulting phenylthiocarbamoyl derivative is then cleaved under acidic conditions, releasing the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be identified chromatographically.[8][9] This cycle is repeated to determine the amino acid sequence.[9]

Reaction with Thiols: Formation of Dithiocarbamates

Isothiocyanates readily react with thiols to form dithiocarbamates.[2] This reaction is particularly relevant in biological systems, as the thiol group of cysteine residues in proteins is a common target for isothiocyanates.[10] The reaction of isothiocyanates with thiols is reversible, and the resulting dithiocarbamate can act as a transport form of the isothiocyanate.[2] The pH of the medium can influence the selectivity of isothiocyanate reactions; at a pH of 6-8, reaction with thiols is favored, while at a more alkaline pH of 9-11, reaction with amines is preferred.[11][12]

Caption: Reaction of an isothiocyanate with a thiol to form a dithiocarbamate.

This reactivity is central to the biological activity of many naturally occurring isothiocyanates, such as sulforaphane, which is found in cruciferous vegetables.[13] Sulforaphane is known for its antioxidant and anti-inflammatory properties, which are mediated in part by its ability to react with cysteine residues in proteins like Keap1, leading to the activation of the Nrf2 signaling pathway.[13]

Reaction with Alcohols and Water

Isothiocyanates can also react with alcohols to form thiourethanes, although this reaction is generally slower than with amines or thiols.[14] The reaction with water leads to hydrolysis, which can be a competing pathway, especially under certain pH and temperature conditions.[15] The stability of isothiocyanates in aqueous media is an important consideration in their handling and application.[15][16] Studies have shown that the decline of isothiocyanates is more rapid in buffers than in deionized water.[15]

Experimental Protocols for Characterizing Reactivity

To effectively utilize phenyl isothiocyanates, it is crucial to have robust experimental methods to quantify their reactivity.

Kinetic Analysis of Isothiocyanate Reactions

The rate of reaction of an isothiocyanate with a nucleophile can be determined using various analytical techniques, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol for Kinetic Analysis using UV-Vis Spectrophotometry:

-

Preparation of Stock Solutions: Prepare stock solutions of the phenyl isothiocyanate and the nucleophile (e.g., an amine or thiol) in a suitable solvent (e.g., acetonitrile or a buffer solution).

-

Reaction Initiation: In a cuvette, mix the isothiocyanate and nucleophile solutions at a known concentration and temperature.

-

Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption profile.

-

Data Analysis: Plot the absorbance data against time and fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.

-

Temperature Dependence: Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.[17]

Competitive Reactivity Studies

To assess the selectivity of a phenyl isothiocyanate for different nucleophiles, competitive reactivity studies can be performed.

Step-by-Step Protocol for Competitive Reactivity Analysis:

-

Reaction Setup: Prepare a solution containing the phenyl isothiocyanate and a mixture of two or more competing nucleophiles (e.g., an amine and a thiol) at known concentrations.

-

Reaction Quenching: At various time points, quench the reaction by adding a reagent that stops the reaction (e.g., a strong acid).

-

Product Quantification: Analyze the reaction mixture using HPLC or LC-MS to quantify the formation of the different products.

-

Selectivity Determination: Calculate the ratio of the products to determine the selectivity of the isothiocyanate for each nucleophile under the given conditions.

Applications in Drug Development and Chemical Biology

The unique reactivity of the isothiocyanate group has led to its widespread use in drug development and chemical biology.

-

Covalent Inhibitors: Isothiocyanates are used as warheads in the design of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action. The ability to tune the reactivity of the isothiocyanate by modifying the substituents on the phenyl ring is a key advantage in this context.

-

Bioconjugation: Phenyl isothiocyanates are valuable reagents for bioconjugation, the process of linking molecules to biomolecules such as proteins and antibodies.[10][18][19] This is used to attach fluorescent dyes, affinity tags, or drug molecules to specific sites on a protein.[10][18][19]

-

Natural Products and Medicinal Chemistry: Many naturally occurring isothiocyanates, such as sulforaphane, possess significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[13][20][21][22] The study of their reactivity is crucial for understanding their mechanisms of action and for the development of new therapeutic agents.

Conclusion

The isothiocyanate group, when appended to a substituted phenyl ring, represents a remarkably versatile and tunable functional group. Its reactivity is governed by a delicate balance of electronic and steric factors, which can be rationally manipulated to achieve desired outcomes in a variety of applications. From its foundational role in protein sequencing to its modern use in the design of sophisticated covalent drugs and bioconjugates, the phenyl isothiocyanate continues to be an indispensable tool for researchers at the interface of chemistry and biology. A thorough understanding of its reactivity profile, as outlined in this guide, is paramount for its effective and innovative application in scientific research and drug development.

References

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Benchchem.

- Reaction mechanism of acetyl isothiocyanate with primary amines. Benchchem.

- L-Sulforaphane: mechanism of action and clinical applications. ChemicalBook.

- The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- The Edman Degradation. Chemistry LibreTexts.

- Thiourea synthesis. ChemicalBook.

- Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH.

- Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.

- THE KINETICS OF THE REACTION OF ORGANIC ISOTHIOCYANATES WITH 1-OCTANOL IN o-DICHLOROBENZENE. Canadian Science Publishing.

- Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.

- Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

- Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species. BioMed Research International.

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[23]. ResearchGate. Available from:

- Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino)-6-iminohexahydro-1,3,5-triazine-2-thiones. Australian Journal of Chemistry.

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC - NIH.

- Protein sequencing: Reagents for Edman degradation method. Select Science.

- Sulforaphane, Potential Mechanism of Action and Its Relationship with Diseases.

- Technical Support Center: 2-Cyanoethyl Isothiocyanate Reaction Kinetics. Benchchem.

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate.

- Sequential degradation of peptides with an insoluble Edman reagent. PubMed.

- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC - NIH.

- Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- Edman degradation. Wikipedia.

- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.

- Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

- Recent Advancement in the Synthesis of Isothiocyanates.

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.

- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate.

- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters - ACS Publications.

- Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing.

- Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.

- Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery - University College London.

- Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. PubMed.

- Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH.

- Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells. PMC - PubMed Central.

- Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate.

- The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical. MDPI.

- Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions.

- Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.

- The reaction of fluorescein isothiocyanate with thiols. PubMed.

- Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC.

- (PDF) Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Formation and Subsequent Oxidation of Hypothiocyanite Ion (OSCN-). ResearchGate.

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.

- Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thiourea synthesis - chemicalbook [chemicalbook.com]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. archhealthscires.org [archhealthscires.org]

- 22. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Applications of Chlorinated Phenyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Chlorinated Phenyl Isothiocyanates

Chlorinated phenyl isothiocyanates (Cl-PITs) are a class of organosulfur compounds characterized by a phenyl ring substituted with one or more chlorine atoms and a reactive isothiocyanate (-N=C=S) functional group. This unique combination of a tunable aromatic core and a versatile electrophilic moiety imparts these molecules with a wide spectrum of chemical reactivity and biological activity. As a result, Cl-PITs have emerged as pivotal building blocks and active ingredients in diverse fields, ranging from pharmaceutical and agrochemical research to materials science. Their significance stems from the profound influence of the chlorine substituent(s) on the electronic properties and lipophilicity of the phenyl ring, which in turn modulates their interaction with biological targets and their performance in various applications.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis and multifaceted applications of chlorinated phenyl isothiocyanates, offering valuable insights for researchers and professionals in drug discovery, crop protection, and polymer chemistry.

Part 1: Strategic Synthesis of Chlorinated Phenyl Isothiocyanates

The synthesis of chlorinated phenyl isothiocyanates primarily originates from the corresponding chlorinated anilines. The choice of synthetic route is often dictated by the desired purity, scale of production, and the toxicity of the reagents involved. Several well-established and emerging methods are employed, each with its own set of advantages and limitations.

The Thiophosgene Route: A Classic and Efficient Method

The reaction of chlorinated anilines with thiophosgene (CSCl₂) remains one of the most direct and widely used methods for the preparation of Cl-PITs.[1][3][4] This reaction is typically carried out in a biphasic system or in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Mechanism: The reaction proceeds via a nucleophilic attack of the amino group of the chlorinated aniline on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.

graph Synthesis_Thiophosgene {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

A [label="Chlorinated Aniline\n(Ar-NH2)"];

B [label="Thiophosgene\n(CSCl2)"];

C [label="Intermediate"];

D [label="Chlorinated Phenyl Isothiocyanate\n(Ar-N=C=S)"];

HCl [label="2 HCl"];

A -> C [label="Nucleophilic attack"];

B -> C;

C -> D [label="Elimination"];

C -> HCl;

}

Sources

- 1. US20080160318A1 - Polyurea/polythiourea coatings - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. JPH02281022A - Chain extender for p-phenylewe-methylene diisocyanate prepolymer, used in the manufacture of polyurethane elastomer by casting - Google Patents [patents.google.com]

- 4. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate in Biological Systems

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds, recognized for their significant potential as chemopreventive and therapeutic agents. While much research has focused on naturally occurring ITCs, synthetic derivatives such as 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate present a compelling area for investigation due to their unique chemical properties. The introduction of electron-withdrawing groups like chlorine and trifluoromethyl is anticipated to enhance the electrophilicity of the isothiocyanate moiety, suggesting a potent biological activity. This guide delineates a proposed mechanism of action for this compound, drawing upon the established principles of isothiocyanate biochemistry. We provide a comprehensive, hypothesis-driven framework and detailed experimental protocols to empower researchers to rigorously investigate its biological effects, from target identification to the elucidation of downstream cellular signaling pathways.

Introduction: The Chemical Rationale for Investigating this compound

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack from biological macromolecules.[1] This reactivity is the cornerstone of the biological activity of ITCs.[2] In the case of this compound, the phenyl ring is substituted with two strongly electron-withdrawing groups: a chlorine atom and a trifluoromethyl group.[3] The inductive effect of these substituents is hypothesized to significantly increase the partial positive charge on the central carbon of the isothiocyanate group, thereby enhancing its electrophilicity and reactivity towards nucleophilic targets within the cell.[4]